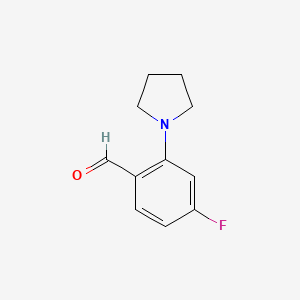

4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC18722030

Molecular Formula: C11H12FNO

Molecular Weight: 193.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12FNO |

|---|---|

| Molecular Weight | 193.22 g/mol |

| IUPAC Name | 4-fluoro-2-pyrrolidin-1-ylbenzaldehyde |

| Standard InChI | InChI=1S/C11H12FNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 |

| Standard InChI Key | WZGMPEWKMWAHJV-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C2=C(C=CC(=C2)F)C=O |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde features a benzaldehyde core substituted with a fluorine atom at the para position and a pyrrolidine moiety at the ortho position. The pyrrolidine ring adopts an envelope conformation, influencing the compound’s electronic and steric properties .

Table 1: Key Physicochemical Data

The fluorine atom’s electron-withdrawing effect enhances the aldehyde group’s electrophilicity, facilitating nucleophilic additions .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluorobenzaldehyde and pyrrolidine.

Example Procedure:

-

Reagents: 4-Fluorobenzaldehyde, pyrrolidine, acetonitrile.

-

Conditions: Reflux at 80°C for 12–24 hours under inert atmosphere .

-

Workup: Purification via column chromatography (hexane/ethyl acetate) .

Yield optimization studies indicate that using a 1:1.2 molar ratio of aldehyde to pyrrolidine maximizes efficiency (yield: 75–85%) . Alternative methods include Ullmann coupling for sterically hindered substrates .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| SNAr in acetonitrile | 85 | 95 | Scalability |

| Ullmann coupling | 78 | 90 | Tolerance to steric hindrance |

Reactivity and Derivative Formation

Aldehyde Functionalization

The aldehyde group undergoes condensation reactions with amines to form Schiff bases, which are precursors to heterocyclic compounds (e.g., pyrimidines, triazoles) .

Example Reaction:

This intermediate is critical in synthesizing antimicrobial agents .

Fluorine-Specific Reactions

The fluorine atom participates in halogen bonding, enhancing binding affinity in drug-receptor interactions . Reduction of the aldehyde to a hydroxymethyl group yields 4-fluoro-2-(pyrrolidin-1-yl)benzyl alcohol, a potential CNS drug candidate.

Biological Activity and Applications

Antimicrobial Properties

Derivatives of 4-fluoro-2-(pyrrolidin-1-yl)benzaldehyde exhibit moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL) . The pyrrolidine ring’s basicity improves membrane permeability, enhancing efficacy .

Central Nervous System (CNS) Applications

The compound’s lipophilicity (LogP: 2.1) and ability to cross the blood-brain barrier make it a candidate for neurodegenerative disease therapeutics . Derivatives have shown inhibitory activity against acetylcholinesterase (IC₅₀: 12 µM) .

Comparative Analysis with Structural Analogs

Positional Isomers

-

3-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde: Lower antimicrobial activity (MIC: 64 µg/mL) due to reduced electrophilicity .

-

4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde: Altered steric profile decreases CNS penetration .

Table 3: Biological Activity of Analogs

| Compound | Antimicrobial MIC (µg/mL) | Acetylcholinesterase IC₅₀ (µM) |

|---|---|---|

| 4-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde | 16 | 12 |

| 3-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde | 64 | 45 |

| 4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde | 32 | 28 |

Industrial and Regulatory Considerations

Scale-Up Challenges

Industrial production requires optimizing solvent recovery (e.g., acetonitrile recycling) and minimizing pyrrolidine residue (<0.1 ppm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume